溴化索非溴铵
描述
Sofpironium bromide is a medication used to treat hyperhidrosis, which is characterized by excessive sweating. It is an anticholinergic agent that is applied topically to the skin. Sofpironium bromide was first approved in Japan in 2020 for the treatment of primary axillary hyperhidrosis and received approval for medical use in the United States in June 2024 .
科学研究应用
Sofpironium bromide has several scientific research applications, particularly in the fields of medicine and pharmacology. It is primarily used to treat primary axillary hyperhidrosis by inhibiting M3 muscarinic receptors in eccrine glands, thereby reducing sweating . Research is ongoing to explore its efficacy and safety in other forms of hyperhidrosis and related conditions . Additionally, its unique mechanism of action makes it a valuable tool for studying cholinergic pathways and receptor interactions in biological systems.
作用机制
Sofpironium bromide exerts its effects by acting as an anticholinergic agent. It inhibits M3 muscarinic receptors in eccrine glands, which are responsible for sweat production. By blocking these receptors, sofpironium bromide reduces the stimulation of sweat glands, thereby decreasing sweat production . This mechanism is designed to target the site of administration, and the compound is quickly converted into an inactive non-toxic metabolite upon entering systemic circulation, minimizing typical anticholinergic side effects .
安全和危害
Sofpironium bromide gel was generally well-tolerated over 48 weeks of treatment in patients nine years or older with primary axillary hyperhidrosis . The majority of side effects were mild or moderate in severity and transient in nature . The most common treatment-related adverse events reported were blurred vision, dry mouth, pruritis, pain, dermatitis, erythema, irritation, mydriasis, and urinary retention .
准备方法
The synthesis of sofpironium bromide involves several steps. One method includes coupling acid 106 and alcohol 109 to form ester 110 using carbonyldiimidazole (CDI). This ester is then alkylated with methyl bromoacetate to furnish sofpironium bromide, which is isolated as a crystalline solid existing in several interchangeable crystalline forms . Industrial production methods focus on obtaining high-purity and physicochemically stable forms of the compound .
化学反应分析
Sofpironium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Hydrolysis: The ester functional group in sofpironium bromide can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction:
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Sofpironium bromide is structurally similar to glycopyrronium bromide, another anticholinergic agent used to treat hyperhidrosis . Both compounds inhibit muscarinic receptors to reduce sweating, but sofpironium bromide is designed to be a “soft drug,” meaning it is rapidly inactivated after exerting its effects, reducing systemic side effects . Other similar compounds include quaternary ammonium compounds and other anticholinergic agents such as atropine and scopolamine, which also target muscarinic receptors but may have broader systemic effects .
属性
IUPAC Name |
[(3R)-1-(2-ethoxy-2-oxoethyl)-1-methylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32NO5.BrH/c1-3-27-20(24)16-23(2)14-13-19(15-23)28-21(25)22(26,18-11-7-8-12-18)17-9-5-4-6-10-17;/h4-6,9-10,18-19,26H,3,7-8,11-16H2,1-2H3;1H/q+1;/p-1/t19-,22+,23?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAFMTCUJCWADZ-JOFREBOKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1628106-94-4 | |
Record name | Sofpironium bromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628106944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SOFPIRONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2Y1932XU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。